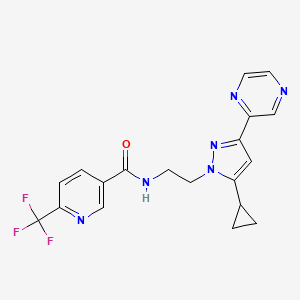![molecular formula C18H13ClF3N3O3 B2411679 2-{2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]ethoxy}-3-chloro-5-(trifluoromethyl)pyridine CAS No. 955961-70-3](/img/structure/B2411679.png)
2-{2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]ethoxy}-3-chloro-5-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]ethoxy}-3-chloro-5-(trifluoromethyl)pyridine is a synthetic organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step reaction involving the following steps:
Synthesis of the 1,3-benzodioxole-5-yl-1H-pyrazol precursor.
Formation of 2-{2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]ethanol through a reaction with ethylene oxide.
Conversion of the alcohol to the corresponding chloride using thionyl chloride or a similar reagent.
Introduction of the trifluoromethyl group via a substitution reaction with appropriate trifluoromethylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthetic routes, utilizing continuous flow reactors, catalyst optimization, and enhanced purification techniques to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes a variety of chemical reactions, including:
Oxidation: Leading to the formation of various oxidized derivatives.
Reduction: Producing reduced forms, which might be useful intermediates.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic conditions, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminium hydride.
Substitution: Halogenated reagents under basic or acidic conditions.
Major Products Formed
Major products from these reactions include:
Oxidized derivatives with additional oxygen-containing functional groups.
Reduced forms with hydrogenated sites.
Substituted compounds with varied functional groups replacing original substituents.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. It can be used in the development of new materials with specific properties.
Biology
In biological research, the compound's structure makes it suitable for binding studies with various biomolecules, potentially serving as a tool for understanding biochemical interactions.
Medicine
Medically, 2-{2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]ethoxy}-3-chloro-5-(trifluoromethyl)pyridine is being explored for its potential therapeutic effects, possibly acting on specific molecular pathways involved in disease.
Industry
Industrially, it could be used in the manufacture of specialty chemicals, including agrochemicals and pharmaceuticals, due to its unique structural features.
Mechanism of Action
Effects and Pathways
The mechanism by which this compound exerts its effects involves interaction with molecular targets such as enzymes, receptors, or ion channels. Its structure allows it to fit into active sites or binding pockets, modifying the activity of these targets.
Molecular Targets
Potential molecular targets include:
Enzymes involved in metabolic pathways.
Receptors in signaling pathways.
Ion channels regulating cellular activity.
Comparison with Similar Compounds
Uniqueness
Compared to other compounds with similar structures, 2-{2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]ethoxy}-3-chloro-5-(trifluoromethyl)pyridine offers unique chemical reactivity and binding properties due to its specific combination of functional groups.
Similar Compounds
3-chloro-5-(trifluoromethyl)pyridine derivatives.
1H-pyrazole compounds with benzodioxol groups.
Other ethoxy-substituted heterocycles.
There you have it! Dive into the fascinating world of this compound and let it spark some new ideas. What's next?
Properties
IUPAC Name |
2-[2-[3-(1,3-benzodioxol-5-yl)pyrazol-1-yl]ethoxy]-3-chloro-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF3N3O3/c19-13-8-12(18(20,21)22)9-23-17(13)26-6-5-25-4-3-14(24-25)11-1-2-15-16(7-11)28-10-27-15/h1-4,7-9H,5-6,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYCRJZFKUSHDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN(C=C3)CCOC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-[(2,4-dichlorobenzyl)oxy]-3-pyridinecarboximidamide](/img/structure/B2411597.png)
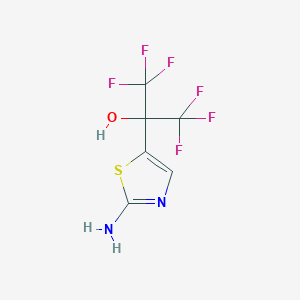
![3-(7-methoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2411600.png)
![2-(7-cyclohexyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-methylacetamide](/img/structure/B2411601.png)
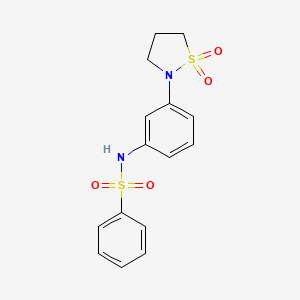
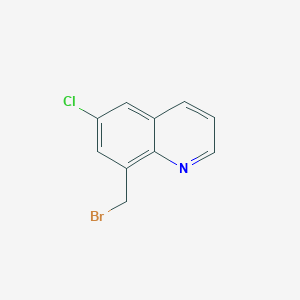
![2-{5-[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B2411605.png)

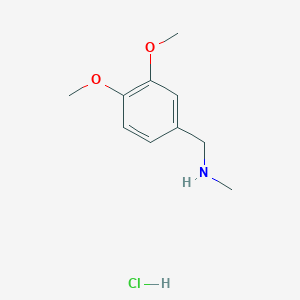

![4-cyano-N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2411613.png)

![2-[5-(4-Bromophenyl)furan-2-yl]-5-(furan-2-yl)-1,3,4-oxadiazole](/img/structure/B2411617.png)
